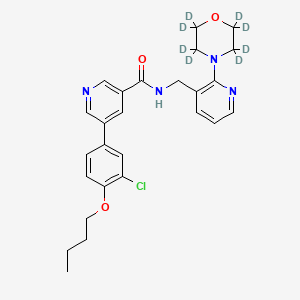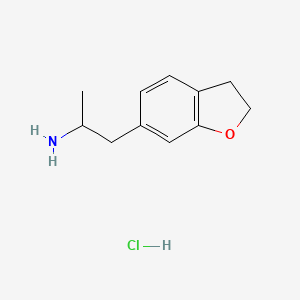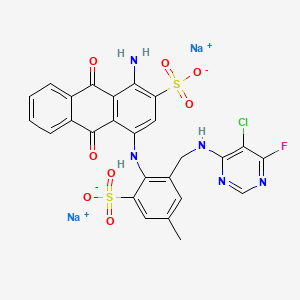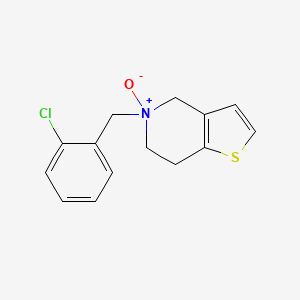
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in pharmaceutical research and development due to its potential biological activities. The compound’s structure includes an amino group, a methoxy group, and a pivaloylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 2-methoxyaniline to form 5-nitro-2-methoxyaniline. This is followed by reduction to obtain 5-amino-2-methoxyaniline.
Acylation: The amino group of 5-amino-2-methoxyaniline is then acylated using pivaloyl chloride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted amides.
Applications De Recherche Scientifique
N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
N-5-AmiNo-2-methoxypheNyl-acetamide: Lacks the pivaloyl group, which may affect its reactivity and biological activity.
N-5-AmiNo-2-methoxypheNyl-benzamide: Contains a benzoyl group instead of a pivaloyl group, leading to different chemical properties.
Uniqueness: N-5-AmiNo-2-methoxypheNyl-pivaloylacetamide is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic effects. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
143183-25-9 |
|---|---|
Formule moléculaire |
C28H42N4O10S |
Poids moléculaire |
626.722 |
Nom IUPAC |
N-(5-amino-2-methoxyphenyl)-4,4-dimethyl-3-oxopentanamide;sulfuric acid |
InChI |
InChI=1S/2C14H20N2O3.H2O4S/c2*1-14(2,3)12(17)8-13(18)16-10-7-9(15)5-6-11(10)19-4;1-5(2,3)4/h2*5-7H,8,15H2,1-4H3,(H,16,18);(H2,1,2,3,4) |
Clé InChI |
AFCKOVOQDBWLPO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.CC(C)(C)C(=O)CC(=O)NC1=C(C=CC(=C1)N)OC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)



![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
